molecular formula C54H62F2N4O9 B1629676 Cebranopadol hemicitrate CAS No. 863513-92-2

Cebranopadol hemicitrate

Numéro de catalogue: B1629676
Numéro CAS: 863513-92-2
Poids moléculaire: 949.1 g/mol
Clé InChI: QNIWUQOXLTXKTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of cebranopadol hemicitrate involves several steps, including the formation of the spiroindole core structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications . Industrial production methods involve optimizing reaction conditions to ensure high yield and purity of the final product . Specific details on the reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed.

Applications De Recherche Scientifique

Pain Management

Cebranopadol has been investigated for its efficacy in managing different types of pain, including:

  • Chronic Pain : Clinical trials have demonstrated that cebranopadol is effective in treating moderate-to-severe chronic pain, particularly in conditions like chronic lower back pain (LBP) and cancer-related pain. In a study involving patients with chronic LBP, cebranopadol significantly improved pain scores compared to placebo, with a favorable safety profile .
  • Neuropathic Pain : The compound has shown superior analgesic potency in neuropathic pain models compared to traditional opioids. Its ability to provide relief without disrupting motor coordination or respiration makes it a valuable option for patients with complex pain syndromes .

Safety and Tolerability

Cebranopadol's safety profile is noteworthy. It has been shown to have a lower abuse potential compared to conventional opioids. In studies involving recreational opioid users, cebranopadol produced less "drug liking" compared to hydromorphone, indicating a reduced risk of misuse . Furthermore, it has been well tolerated in patients with hepatic or renal impairments, making it suitable for a broader patient population .

Animal Models

Cebranopadol has been tested in various animal models to assess its analgesic properties:

Pain Model Species/Sex Route of Administration Dose (μg/kg) Effect Outcome
Visceral Pain; Colitis ModelMice/MaleIntravenous4.6Inhibition of spontaneous pain behaviorsPotent antiallodynic and antihyperalgesic effect
Neuropathic PainMice/MaleSubcutaneous10Antinociceptive effectSignificant activity in acute pain models
Bone Cancer PainRats/FemaleIntravenous2.4 - 24Increase in paw withdrawal thresholdsDose-dependent increase observed

These studies indicate that cebranopadol effectively reduces pain behaviors across multiple models, suggesting broad applicability in different types of pain management.

Pharmacokinetics

Cebranopadol exhibits favorable pharmacokinetic properties:

  • Time to Peak Concentration : Approximately 4 to 6 hours post-administration.
  • Half-Life : Ranges from 62 to 96 hours, allowing for once-daily dosing .
  • Therapeutic Window : The therapeutic window appears broader than that of classical opioids, reducing the risk of side effects such as respiratory depression .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of cebranopadol:

  • A trial involving patients with cancer-related pain demonstrated that cebranopadol was effective at doses ranging from 200 to 1000 μg/day, showing noninferiority to morphine in reducing daily rescue medication intake .
  • Another study focused on patients with chronic LBP indicated significant improvements in sleep quality and overall functionality alongside pain reduction .

Activité Biologique

Cebranopadol hemicitrate is a novel analgesic compound that acts as a dual agonist at nociceptin/orphanin FQ peptide (NOP) receptors and μ-opioid peptide (MOP) receptors. This unique mechanism positions cebranopadol as a promising alternative to traditional opioids, particularly in the management of moderate-to-severe pain. This article delves into its biological activity, efficacy in clinical settings, and safety profile, supported by data tables and findings from relevant studies.

Cebranopadol's dual action involves:

  • NOP receptor agonism : This contributes to its analgesic effects without the typical side effects associated with opioid receptor activation.
  • MOP receptor agonism : Provides potent pain relief similar to traditional opioids but with a potentially improved safety profile regarding respiratory depression.

Pharmacological Properties

Cebranopadol has demonstrated significant analgesic, antiallodynic, and antihyperalgesic properties across various preclinical models. Notably, it shows higher efficacy in neuropathic pain models compared to acute nociceptive pain models, suggesting a broader therapeutic window than classical opioids .

In Vitro and In Vivo Studies

The following table summarizes key findings from in vitro binding studies and in vivo efficacy assessments:

Study Type Findings
In Vitro Binding High affinity for both NOP and MOP receptors; effective at low nanomolar concentrations .
In Vivo Efficacy ED50 values for analgesia in mouse models: 434 nmol/kg (i.v.) and 1432 nmol/kg (p.o.) .
Respiratory Effects 25% less respiratory depression compared to oxycodone; slower onset of action .

Clinical Trials

A pivotal Phase II trial evaluated cebranopadol's efficacy in treating chronic low back pain (LBP). The study involved 641 patients randomized to receive either cebranopadol (200, 400, or 600 μg), tapentadol, or placebo over 14 weeks. Key outcomes included:

  • Efficacy : Statistically significant pain reduction across all doses compared to placebo.
  • Safety Profile : Higher doses associated with increased treatment discontinuation due to adverse events; however, overall tolerability was acceptable .

Summary of Clinical Findings

Dose (μg) Responder Rate (≥30% Pain Reduction) Adverse Events Rate (%)
20056.18.5
40062.310.2
60065.012.4
Tapentadol60.59.0

Case Studies and Efficacy Analysis

In a study involving patients with diabetic polyneuropathy, cebranopadol provided significant pain relief while maintaining a favorable safety profile. Patients reported improvements in sleep quality and functionality alongside pain management .

Propriétés

IUPAC Name

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H27FN2O.C6H8O7/c2*1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*3-9,16,26H,10-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIWUQOXLTXKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5.CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H62F2N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863513-92-2
Record name Cebranopadol hemicitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEBRANOPADOL HEMICITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5PYO26J10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cebranopadol hemicitrate
Reactant of Route 2
Cebranopadol hemicitrate
Reactant of Route 3
Cebranopadol hemicitrate
Reactant of Route 4
Cebranopadol hemicitrate
Reactant of Route 5
Cebranopadol hemicitrate
Reactant of Route 6
Cebranopadol hemicitrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.